molecular formula C28H46N2O5 B612882 N-cyclohexylcyclohexanamine;(2R,3S)-3-[(2-methylpropan-2-yl)oxy]-2-(phenylmethoxycarbonylamino)butanoic acid CAS No. 201275-65-2

N-cyclohexylcyclohexanamine;(2R,3S)-3-[(2-methylpropan-2-yl)oxy]-2-(phenylmethoxycarbonylamino)butanoic acid

Cat. No.: B612882
CAS No.: 201275-65-2
M. Wt: 490.68
InChI Key: STGGZKHUOOUVBV-STEACBGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexylcyclohexanamine;(2R,3S)-3-[(2-methylpropan-2-yl)oxy]-2-(phenylmethoxycarbonylamino)butanoic acid is a derivative of threonine, an essential amino acid. This compound is often used in peptide synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexylcyclohexanamine;(2R,3S)-3-[(2-methylpropan-2-yl)oxy]-2-(phenylmethoxycarbonylamino)butanoic acid typically involves the protection of the threonine hydroxyl group with a tert-butyl group (tbu) and the amino group with a benzyloxycarbonyl (Z) group. The synthesis can be carried out using standard peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) and solution-phase synthesis.

Industrial Production Methods

Industrial production of this compound involves large-scale peptide synthesis techniques. These methods often use automated peptide synthesizers to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexylcyclohexanamine;(2R,3S)-3-[(2-methylpropan-2-yl)oxy]-2-(phenylmethoxycarbonylamino)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The tert-butyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents for substitution reactions include nucleophiles such as amines and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction of the carbonyl group can yield an alcohol.

Scientific Research Applications

N-cyclohexylcyclohexanamine;(2R,3S)-3-[(2-methylpropan-2-yl)oxy]-2-(phenylmethoxycarbonylamino)butanoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used in the synthesis of peptides and proteins.

    Biology: Used in the study of protein structure and function.

    Medicine: Used in the development of peptide-based drugs and therapeutics.

    Industry: Used in the production of peptide-based materials and coatings.

Mechanism of Action

The mechanism of action of N-cyclohexylcyclohexanamine;(2R,3S)-3-[(2-methylpropan-2-yl)oxy]-2-(phenylmethoxycarbonylamino)butanoic acid involves its incorporation into peptides and proteins. The protected groups (Z and tbu) prevent unwanted side reactions during peptide synthesis, allowing for the selective formation of peptide bonds. Once the synthesis is complete, the protecting groups can be removed to yield the desired peptide or protein.

Comparison with Similar Compounds

Similar Compounds

    Z-Thr-OMe: A methyl ester derivative of threonine.

    Z-Thr-OH: A benzyloxycarbonyl-protected threonine.

    Boc-Thr-OH: A tert-butoxycarbonyl-protected threonine.

Uniqueness

N-cyclohexylcyclohexanamine;(2R,3S)-3-[(2-methylpropan-2-yl)oxy]-2-(phenylmethoxycarbonylamino)butanoic acid is unique due to its combination of protecting groups, which provide stability and selectivity during peptide synthesis. This makes it particularly useful in the synthesis of complex peptides and proteins.

Properties

IUPAC Name

N-cyclohexylcyclohexanamine;(2R,3S)-3-[(2-methylpropan-2-yl)oxy]-2-(phenylmethoxycarbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO5.C12H23N/c1-11(22-16(2,3)4)13(14(18)19)17-15(20)21-10-12-8-6-5-7-9-12;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5-9,11,13H,10H2,1-4H3,(H,17,20)(H,18,19);11-13H,1-10H2/t11-,13+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STGGZKHUOOUVBV-STEACBGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)OCC1=CC=CC=C1)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H46N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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